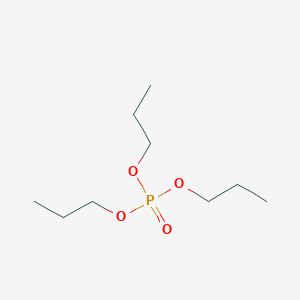
Atomic oxygen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atomic oxygen is a highly reactive form of oxygen that is found in the Earth's atmosphere and in space. It is produced by the dissociation of molecular oxygen (O2) by high-energy radiation or by chemical reactions. Atomic oxygen plays an important role in many scientific research applications, including materials science, atmospheric chemistry, and biology.
Applications De Recherche Scientifique
Atmospheric Chemistry and Remote Sensing
Atomic oxygen (O) is a key component in the Earth's mesosphere and lower thermosphere, playing a critical role in atmospheric chemistry. Remote sensing techniques, such as the SABER instrument on the NASA TIMED satellite, are used to measure atomic oxygen concentrations. These measurements are crucial for understanding chemical processes in these atmospheric layers (Mlynczak et al., 2013).
Electron Paramagnetic Resonance Oximetry
Atomic oxygen is fundamental to the study of electron paramagnetic resonance (EPR) oximetry. EPR is a technique for measuring oxygen levels in biological samples, both in vitro and in vivo, and has been used in applications like monitoring tumor oxygenation and measuring tissue oxygen in heart diseases (Ahmad & Kuppusamy, 2010).
Spacecraft Material Degradation
In low Earth orbit (LEO), atomic oxygen is the dominant atmospheric species and is responsible for the erosion and degradation of spacecraft materials. Studies in this area focus on developing measurement techniques for atomic oxygen concentrations and exploring materials' resistance to atomic oxygen impact (Osborne et al., 2001).
Plasma Jet Studies
Atomic oxygen formation in plasma jets, such as in atmospheric pressure plasma jets, is studied using laser spectroscopy and numerical simulations. This research provides insights into the production and destruction mechanisms of atomic oxygen in various plasma environments (Waskoenig et al., 2010).
Material Resistance to Atomic Oxygen
Research also focuses on enhancing the resistance of materials to atomic oxygen erosion, particularly for space applications. For instance, studies have investigated the grafting of silane and graphene oxide onto fibers to improve their atomic oxygen resistance (Chen et al., 2015).
Atomic Oxygen Measurement Techniques
Direct measurement techniques for atomic oxygen in the atmosphere, such as terahertz heterodyne spectroscopy, have been developed. These techniques offer more accurate measurements compared to indirect methods that rely on photochemical models (Richter et al., 2021).
Oxidation Studies
Atomic oxygen is a potent oxidant, and its reactivity in different phases, including the gas phase and condensed organic phase, has been explored. This includes understanding its role in various oxidation reactions and photochemical processes (McCulla & Jenks, 2004).
Propriétés
Numéro CAS |
17778-80-2 |
|---|---|
Nom du produit |
Atomic oxygen |
Formule moléculaire |
O |
Poids moléculaire |
15.999 g/mol |
Nom IUPAC |
oxygen |
InChI |
InChI=1S/O |
Clé InChI |
QVGXLLKOCUKJST-UHFFFAOYSA-N |
SMILES |
[O] |
SMILES canonique |
[O] |
Synonymes |
Dioxygen, Singlet Oxygen, Singlet Singlet Dioxygen Singlet Oxygen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



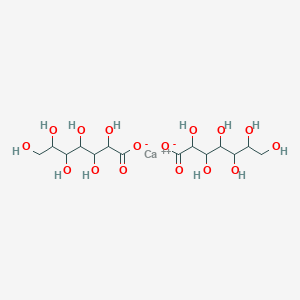
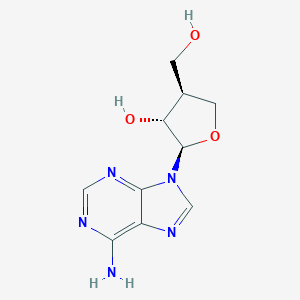

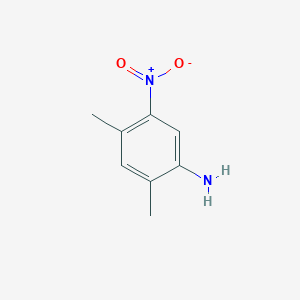
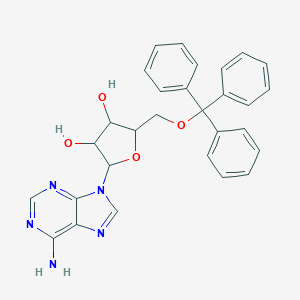
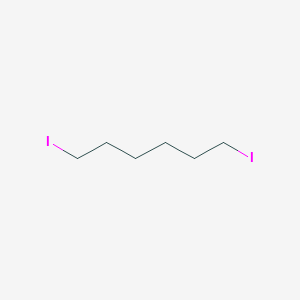
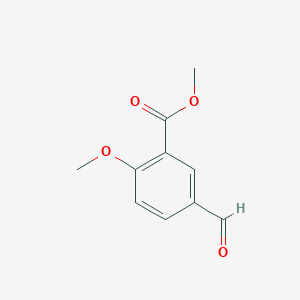
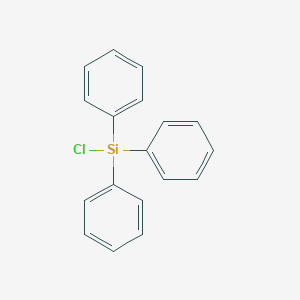
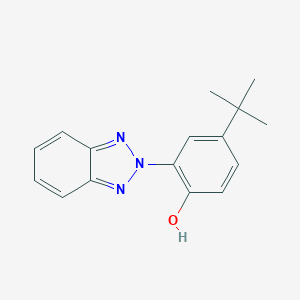
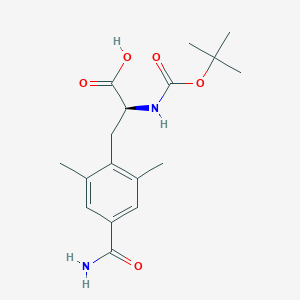
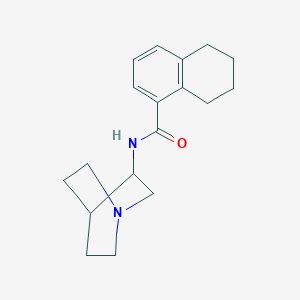
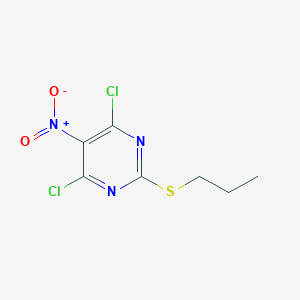
![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)
